molecular formula C8H5FN2OS B1411811 5-Fluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 1098336-84-5

5-Fluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1411811
CAS No.: 1098336-84-5
M. Wt: 196.2 g/mol
InChI Key: HQCPQXPYVZZUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H5FN2OS and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

  • Synthesis and Antifungal Activity : A study by Xu et al. (2007) explored the synthesis of 6-fluoro-4-quinazolinol derivatives, revealing their significant antifungal activities. These compounds, including variations of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one, demonstrated high inhibitory effects on fungal growth.

Antitumor Applications

  • Novel Substituted 2-Mercapto-3-phenethylquinazolines : A paper by Alanazi et al. (2013) reported on the design and synthesis of novel substituted 2-mercapto-3-phenethylquinazolines, including derivatives of this compound, and their evaluation as antitumor agents.

Antimicrobial Applications

  • Novel Fluorine Containing Derivatives : Research by Desai et al. (2013) involved synthesizing novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone, which showed promising antimicrobial properties.

Synthesis Techniques and Applications

  • Deep Eutectic Solvents in Synthesis : The study by Komar et al. (2022) demonstrated the use of deep eutectic solvents as eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, showcasing an innovative approach in green chemistry.

  • Phase-Transfer Catalyzed Alkylation : A paper by Khalil (2005) discussed the solid/liquid phase-transfer catalyzed alkylation of 2-mercaptoquinazolin-4(3H)-one, highlighting its significance in chemical synthesis.

Properties

IUPAC Name

5-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPQXPYVZZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.